molecular formula C18H18N4O3S3 B2825239 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1243101-96-3

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2825239
CAS No.: 1243101-96-3
M. Wt: 434.55
InChI Key: OPESIEUPLGUVOH-UHFFFAOYSA-N
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Description

This compound is a sulfanyl-linked pyrimidine derivative with a thiophene-2-sulfonyl substituent and an N-ethyl-N-phenylacetamide moiety. Its structure combines a pyrimidine core—a heterocyclic scaffold prevalent in medicinal chemistry—with sulfur-containing functional groups (sulfonyl and sulfanyl), which are known to influence pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-22(13-7-4-3-5-8-13)15(23)12-27-18-20-11-14(17(19)21-18)28(24,25)16-9-6-10-26-16/h3-11H,2,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESIEUPLGUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The thiophene-sulfonyl group is introduced through sulfonation reactions, while the amino and sulfanyl groups are added via nucleophilic substitution reactions. The final step involves the acylation of the pyrimidine derivative with N-ethyl-N-phenylacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene-sulfonyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as pyrimidine cores, sulfanyl/sulfonyl linkages, and substituted acetamide groups. Data are derived from synthesis protocols, crystallographic studies, and substituent effects described in the evidence.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Method (Relevant Evidence) Notable Properties/Applications
Target Compound 4-Amino-pyrimidine, thiophene-2-sulfonyl, N-ethyl-N-phenylacetamide Not explicitly detailed (inferred multi-step) Potential bioactivity via H-bonding/sulfonyl interactions
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-Dimethyl-pyrimidine, 4-methylpyridinyl Reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide Intermediate for bioactive molecules; crystallized for structural analysis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Acetylation of sulfonamide with acetic anhydride Precursor for sulfur-containing heterocycles; exhibits intermolecular H-bonding
725693-85-6 (from ) 2,4-Dichlorophenyl, thiophen-2-yl, trifluoromethyl pyrimidine Not detailed Likely high lipophilicity due to CF₃ and Cl groups
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine, 4-hydroxyphenyl, sulfamoylphenyl Multi-step synthesis with thiolation/acylation Designed for biological evaluation (antimicrobial/anti-inflammatory)

Key Observations:

Pyrimidine Substituents: The 4-amino group in the target compound contrasts with methyl groups in and dioxo-tetrahydropyrimidine in . Thiophene-2-sulfonyl in the target may confer stronger electron-withdrawing effects than methylsulfonyl in , influencing reactivity in nucleophilic substitution reactions .

Acetamide Variations :

  • N-Ethyl-N-phenylacetamide in the target compound introduces steric bulk and aromaticity, differing from N-(4-methylpyridin-2-yl) in or N-(4-chloro-2-nitrophenyl) in . Bulkier groups may reduce solubility but improve membrane permeability .

Synthetic Complexity :

  • The synthesis of the target compound likely involves sequential sulfonylation and thiolation steps, akin to methods in . details a similar protocol using CS₂/KOH for thiol incorporation, suggesting parallels in reaction conditions .

The thiophene sulfonyl group may mimic bioactive motifs in kinase inhibitors or antimicrobial agents .

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N4O4S3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_3

It features a pyrimidine core , a thiophene sulfonamide , and an acetanilide moiety , which contribute to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The functional groups within the molecule facilitate binding to active sites, potentially leading to:

  • Enzyme inhibition : Modulating enzyme activity may alter biochemical pathways.
  • Receptor interaction : Binding to receptors could influence signal transduction.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated various derivatives against approximately 60 human tumor cell lines, revealing promising results for compounds with similar structural motifs .

CompoundCell Lines TestedIC50 (µM)Activity
Compound 10Multiple cancer types15Moderate
Compound 16Multiple cancer types20High

Case Studies

  • In vitro Studies : A recent study assessed the antitumor efficacy of structurally similar compounds. The results indicated that modifications in the acetamide side chain significantly affected the cytotoxicity against cancer cell lines, suggesting that the biological activity can be optimized through structural adjustments .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This was observed in assays measuring apoptotic markers in treated cells compared to controls .

Safety and Toxicology

Limited information is available regarding the safety profile of this compound. However, it is crucial to approach any new chemical entity with caution until comprehensive toxicological studies are conducted.

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